Thieno[2,3-c]pyridine-2-carboxylic acid
CAS No.: 478149-00-7
Cat. No.: VC2271920
Molecular Formula: C8H5NO2S
Molecular Weight: 179.2 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 478149-00-7 |
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Molecular Formula | C8H5NO2S |
Molecular Weight | 179.2 g/mol |
IUPAC Name | thieno[2,3-c]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) |
Standard InChI Key | GHYPQAOXZUEFNP-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1C=C(S2)C(=O)O |
Canonical SMILES | C1=CN=CC2=C1C=C(S2)C(=O)O |
Introduction
Chemical Structure and Properties
Thieno[2,3-c]pyridine-2-carboxylic acid belongs to the class of heterocyclic compounds that combine thiophene and pyridine ring systems. The [2,3-c] notation indicates the specific fusion pattern of these rings, creating a distinct chemical entity with unique properties and potential applications in pharmaceutical research.
Molecular Information
Thieno[2,3-c]pyridine-2-carboxylic acid is characterized by specific chemical and physical properties that determine its behavior in biological systems and chemical reactions. The compound has been thoroughly characterized through various analytical methods.
Table 1: Physical and Chemical Properties of Thieno[2,3-c]pyridine-2-carboxylic acid
Property | Value |
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CAS Number | 478149-00-7 |
Molecular Formula | C₈H₅NO₂S |
Molecular Weight | 179.196 g/mol |
Exact Mass | 179.00400 |
Density | 1.509 g/cm³ |
Boiling Point | 418.262°C at 760 mmHg |
Flash Point | 206.758°C |
LogP | 1.99450 |
PSA | 78.43000 |
Index of Refraction | 1.732 |
The molecular structure features a carboxylic acid group at position 2 of the thieno[2,3-c]pyridine scaffold, which contributes to its acidic properties and potential for forming salts and derivatives. This functional group also provides a convenient handle for further chemical modifications to tune biological activities .
Structural Characteristics
The bicyclic thieno[2,3-c]pyridine core consists of a thiophene ring fused with a pyridine ring, creating a planar, aromatic system with specific electronic properties. The sulfur atom in the thiophene ring contributes to the compound's lipophilicity and affects its interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding to target proteins .
The carboxylic acid group at position 2 increases the compound's water solubility and provides an ionizable moiety that can participate in ionic interactions with target biomolecules. This functional group also serves as a convenient site for derivatization, allowing for the synthesis of various esters, amides, and other derivatives with modified pharmacological properties .
Synthesis and Preparation
Cyclization Approach
One of the most common approaches for preparing thieno[2,3-c]pyridine involves a cyclization reaction of appropriately substituted precursors. According to patent literature, this can be achieved by cyclizing N-(2-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide through acid treatment in the presence of an inert organic solvent .
The general reaction conditions involve:
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Using strong inorganic acids such as hydrochloric acid, sulfuric acid, or hydrobromic acid
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Employing inert organic solvents like dioxane, ethanol, isopropanol, or butanol
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Conducting the reaction at temperatures ranging from 50°C to the boiling point of the mixture
This approach offers an economically viable method for producing thieno[2,3-c]pyridine in good yields, which can then be further functionalized to introduce the carboxylic acid group at position 2.
Alternative Synthetic Routes
Biological Activities and Applications
Thieno[2,3-c]pyridine-2-carboxylic acid and its derivatives have shown promising biological activities, particularly in the area of anticancer research. Recent studies have explored their potential as therapeutic agents for various types of cancer.
Anticancer Properties
Research has demonstrated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer activities against multiple cancer cell lines. A comprehensive study published in 2025 investigated a series of thieno[2,3-c]pyridine derivatives and evaluated their anticancer potential through cell-based assays and in silico evaluations .
Some key findings from anticancer screening studies include:
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Thieno[2,3-c]pyridine derivatives, particularly compound 6i, showed potent inhibition against multiple cancer cell lines, including:
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These compounds demonstrated a broad spectrum of anticancer activity, suggesting their potential as lead compounds for developing anticancer agents .
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Mechanistic studies revealed that some thieno[2,3-c]pyridine derivatives induce G2 phase arrest, thereby inhibiting cell cycle progression .
Table 2: Anticancer Activity of Selected Thieno[2,3-c]pyridine Derivatives
Compound | Cancer Cell Line | IC50 Value (μM) |
---|---|---|
6i | HSC3 (head and neck) | 10.8 |
6i | T47D (breast) | 11.7 |
6i | RKO (colorectal) | 12.4 |
6a | Various cancer lines | Higher than 6i |
Molecular Mechanisms of Action
The anticancer activity of thieno[2,3-c]pyridine derivatives appears to be mediated through multiple mechanisms. According to recent research:
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Molecular docking studies suggest that these compounds can interact with heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in protein folding, stability, and function .
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Inhibition of Hsp90 can lead to destabilization and degradation of client proteins involved in cancer cell survival, proliferation, and metastasis .
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Some thieno[2,3-c]pyridine derivatives can induce cell death through mechanisms that differ from classical apoptosis, which may be advantageous for targeting cancer cells that have developed resistance to apoptosis-inducing agents .
The carboxylic acid group in the parent compound, thieno[2,3-c]pyridine-2-carboxylic acid, likely contributes to these biological activities by forming hydrogen bonds and ionic interactions with target proteins, enhancing binding affinity and specificity.
Structure-Activity Relationships
Understanding the relationship between the structure of thieno[2,3-c]pyridine derivatives and their biological activities is essential for rational drug design and optimization of lead compounds.
Key Structural Features
Several structural features of thieno[2,3-c]pyridine-2-carboxylic acid and its derivatives have been identified as important for their biological activities:
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The thieno[2,3-c]pyridine core provides a rigid, planar scaffold that can engage in π-stacking interactions with aromatic amino acid residues in target proteins.
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The carboxylic acid group at position 2 can form hydrogen bonds and ionic interactions, enhancing binding to specific protein targets.
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Substitutions at various positions of the bicyclic ring system can modulate lipophilicity, solubility, and target binding, thereby affecting biological activity.
Comparison with Related Heterocyclic Compounds
Thieno[2,3-c]pyridine-2-carboxylic acid shares structural similarities with other heterocyclic carboxylic acids, but also exhibits distinct properties that influence its biological behavior.
Table 3: Comparison of Thieno[2,3-c]pyridine-2-carboxylic acid with Related Compounds
Feature | Thieno[2,3-c]pyridine-2-carboxylic acid | Thieno[3,2-c]pyridine-2-carboxylic acid | Pyrrolo[2,3-c]pyridine carboxylic acids |
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Heterocyclic System | Thiophene fused with pyridine (2,3-c orientation) | Thiophene fused with pyridine (3,2-c orientation) | Pyrrole fused with pyridine |
Electronic Properties | Sulfur contributes to distinct electronic effects | Sulfur in different position alters electronic distribution | Nitrogen in pyrrole ring increases H-bonding capacity |
π-Stacking Potential | Enhanced due to sulfur's larger atomic size | Present but with different geometry | Present but with different electronic distribution |
Binding Profile | Specific interactions governed by 2,3-c fusion pattern | Different binding profile due to altered geometry | Higher polarity affects binding characteristics |
The sulfur atom in thieno[2,3-c]pyridine-2-carboxylic acid, compared to nitrogen in analogous pyrrolo derivatives, imparts distinct electronic effects. The larger atomic size and lower electronegativity of sulfur reduce hydrogen-bonding capacity but enhance π-stacking interactions in biological systems, which may contribute to its unique biological activities .
Research Applications and Future Directions
Thieno[2,3-c]pyridine-2-carboxylic acid serves as an important scaffold for developing novel therapeutic agents, particularly in the field of anticancer drug discovery.
Current Research Applications
The compound and its derivatives are being investigated for various applications:
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As lead compounds for anticancer drug development, particularly targeting Hsp90 inhibition
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As chemical tools for studying cellular signaling pathways involved in cancer
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As starting materials for the synthesis of more complex heterocyclic systems with enhanced biological activities
Future Research Directions
Several promising areas for future research on thieno[2,3-c]pyridine-2-carboxylic acid include:
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Further structural modifications to optimize anticancer activity and pharmacokinetic properties
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Exploration of additional biological targets beyond Hsp90
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Development of combination therapies involving thieno[2,3-c]pyridine derivatives and established anticancer agents
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Investigation of potential applications in other therapeutic areas, such as antimicrobial, antiviral, or anti-inflammatory therapies
The carboxylic acid functionality provides a convenient handle for creating prodrugs, conjugates with targeting moieties, or nanoformulations to enhance delivery to specific tissues or cell types.
Analytical Methods and Characterization
Proper characterization of thieno[2,3-c]pyridine-2-carboxylic acid is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Various spectroscopic techniques are employed for characterizing thieno[2,3-c]pyridine-2-carboxylic acid:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon atoms in the molecule.
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Infrared (IR) spectroscopy helps identify functional groups, particularly the carboxylic acid group, which shows characteristic absorption bands.
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Mass spectrometry confirms the molecular weight and can provide information about fragmentation patterns.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for assessing the purity of thieno[2,3-c]pyridine-2-carboxylic acid and monitoring reactions during its synthesis.
These analytical methods, along with elemental analysis, ensure that the compound used in biological studies meets the required standards of purity, typically 95% or higher .
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